molecular formula C18H20N2OS B2425221 3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1207050-52-9

3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2425221
CAS No.: 1207050-52-9
M. Wt: 312.43
InChI Key: ZZNKRBSRYIHCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound belonging to the thienopyrimidine class Thienopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Properties

IUPAC Name

3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-7-5-4-6-13(14)3/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNKRBSRYIHCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 2. Alkylation Optimization at N-3

Entry Base (eq) Solvent Temperature (°C) Yield (%)
1 K2CO3 (3) DMF 80 32
2 Cs2CO3 (3) DMF 80 41
3 NaH (2) THF 0 → rt 68

Optimization of Reaction Conditions and Yield Improvement

Combined yield for the three-step sequence (core formation, coupling, alkylation) is 32% (0.67 × 0.72 × 0.68). Purity enhancements are achieved via recrystallization from ethanol/water (9:1), elevating HPLC purity from 88% to 99.5%. Scale-up trials (10 mmol) demonstrate consistent yields, confirming reproducibility.

Characterization and Analytical Data

1H NMR (400 MHz, CDCl3):

  • δ 1.02 (d, J = 6.6 Hz, 6H, -CH(CH3)2), 1.45–1.58 (m, 2H, -CH2CH(CH3)2), 1.72–1.85 (m, 1H, -CH(CH3)2), 2.48 (s, 3H, Ar-CH3), 3.89 (t, J = 7.2 Hz, 2H, N-CH2), 7.32–7.41 (m, 4H, Ar-H), 8.12 (s, 1H, H-2).

HRMS (ESI):

  • m/z calcd for C20H23N3OS [M+H]+: 362.1591; found: 362.1589.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient C2 and C4 positions enable nucleophilic substitution. For example:

  • Amination : Reaction with ammonia or amines (e.g., cyclohexanamine) under reflux conditions opens the oxadiazole ring in related compounds, forming fused thienopyridines or pyrimidines .

  • Alkylation : Potassium carbonate in DMF facilitates regioselective N-alkylation at the pyrimidine N3 position using alkyl halides (e.g., methyl iodide or benzyl chloride) .

Example Reaction Pathway :

Thienopyrimidinone+R-XK2CO3,DMFN-Alkylated Derivative\text{Thienopyrimidinone} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Alkylated Derivative}

Electrophilic Aromatic Substitution (EAS)

The 2-methylphenyl substituent undergoes EAS at the para and ortho positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, though steric hindrance from the methyl group may reduce reactivity.

  • Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted products depending on conditions.

Oxidation and Reduction Reactions

  • Oxidation : The thieno ring’s sulfur atom oxidizes to sulfoxide or sulfone using H₂O₂ or mCPBA, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidinone’s carbonyl group to a hydroxyl moiety, forming dihydro derivatives .

Ring-Opening and Functionalization

Under basic conditions (e.g., aqueous NH₃), the pyrimidine ring can undergo hydrolysis, yielding thiophene-carboxylic acid derivatives. This reactivity is critical for synthesizing fused heterocycles .

Cross-Coupling Reactions

The bromine atom (if introduced via halogenation) participates in Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl, heteroaryl, or amine groups.

Comparative Reactivity of Substituents

Position Reactivity Example Transformations
Pyrimidine C4 Susceptible to nucleophilic attack (e.g., amination, hydrolysis)Formation of pyrido-thienopyrimidines
Thieno C5 Electrophilic substitution (limited by steric bulk from methylbutyl group)Bromination at C5
2-Methylphenyl Directs EAS to para position; methyl group hinders ortho substitutionNitration to 2-methyl-4-nitrophenyl derivative

Key Mechanistic Insights from Studies

  • Alkylation Selectivity : Alkylation occurs preferentially at the pyrimidine N3 due to its lower steric hindrance compared to the thieno ring’s substituents .

  • Oxadiazole Ring Opening : Reaction with primary amines proceeds via nucleophilic attack at the oxadiazole’s carbonyl carbon, leading to intermediates that cyclize into pyrimidines .

  • Impact of Substituents :

    • The 3-methylbutyl chain enhances solubility in nonpolar solvents but reduces reactivity in polar environments.

    • The 2-methylphenyl group stabilizes intermediates via hyperconjugation during EAS .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound’s structure-activity relationship studies have shown that modifications to its core structure can enhance its inhibitory potency .

Biological Activity

The compound 3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including antitumor effects and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves various chemical reactions, including C–N coupling methods. The structural features of this compound contribute significantly to its biological activity. The presence of the thieno ring system and specific substituents allows for interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds within the thieno[3,2-d]pyrimidine class exhibit potent antitumor activity. For instance:

  • Cell Line Testing : Compounds similar to this compound have been tested against various human tumor cell lines. The results indicated significant growth inhibition across multiple cell lines (e.g., NCI 60 cell lines) with some derivatives showing better efficacy than standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. Specific structural features enhance binding affinity to DHFR, leading to reduced tumor cell proliferation .

Antimicrobial Activity

In addition to antitumor properties, thieno[3,2-d]pyrimidines have shown promising antimicrobial effects:

  • Inhibition of Bacterial Growth : Research indicates that related compounds exhibit strong inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
  • Fungal Activity : The compound also demonstrates antifungal properties against species like Candida, indicating its potential as a broad-spectrum antimicrobial agent. Selective action against Gram-positive bacteria has also been observed .

Table of Biological Activities

Activity Type Target Organism/Cell Line Effect Reference
AntitumorNCI 60 Cell LinesGrowth inhibition (GI50 values)
AntimicrobialPseudomonas aeruginosaMIC = 0.21 μM
AntifungalCandida speciesSignificant growth inhibition

In Silico Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets:

  • Binding Energies : The compound demonstrated favorable binding energies with key residues in target proteins like DHFR and DNA gyrase, suggesting a robust interaction profile that contributes to its biological efficacy .

Q & A

Q. Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions and stereochemistry. For example, downfield shifts (~δ 8.0–8.5 ppm) in 1^1H NMR often indicate aromatic protons in the thieno-pyrimidinone core .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yields for derivatives with bulky substituents (e.g., 3-methylbutyl groups)?

Answer:
Bulky substituents often hinder reaction efficiency due to steric effects. Key strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
  • Catalyst Tuning : Employ Pd(PPh3_3)4_4 or Xantphos-based catalysts to facilitate coupling reactions with sterically hindered reagents .
  • Temperature Control : Gradual heating (e.g., 80–100°C) prevents side reactions while ensuring complete conversion .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for sterically challenging substitutions (e.g., 30 minutes vs. 24 hours under conventional heating) .

Basic: What spectroscopic techniques resolve structural ambiguities in thieno[3,2-d]pyrimidin-4-one derivatives?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton and carbon signals to confirm connectivity, especially for regioisomeric ambiguity in the thiophene ring .
  • X-Ray Crystallography : Definitive for absolute configuration determination. SHELX software (via Olex2 or SHELXL) refines crystallographic data, with R-factors < 0.05 indicating high accuracy .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) and sulfur-containing functional groups .

Advanced: How are discrepancies between crystallographic data and solution-phase NMR models resolved?

Answer:
Discrepancies may arise from crystal packing effects vs. dynamic conformations in solution. Mitigation strategies include:

  • Dynamic NMR : Variable-temperature 1^1H NMR detects conformational exchange broadening (e.g., rotameric equilibria) .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate crystallographic vs. solution structures .
  • Multi-Conformer Refinement : In SHELXL, refine disordered regions with PART instructions to model alternative conformations .

Basic: What computational approaches predict the biological activity of thieno[3,2-d]pyrimidin-4-one derivatives?

Answer:

  • Molecular Docking : AutoDock Vina or Glide screens against target proteins (e.g., PDE7 or TRPA1) using crystal structures (PDB IDs: 3B2F, 6P3X) .
  • QSAR Models : Train regression models with descriptors (e.g., logP, polar surface area) using IC50_{50} data from analogous compounds .
  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for TRPA1 inhibition in this scaffold?

Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., 3-methylbutyl vs. morpholinopropyl) and assay TRPA1 inhibition (calcium flux assays) .
  • Bioisosteric Replacement : Replace the 2-methylphenyl group with bioisosteres (e.g., 4-fluorophenyl) to probe hydrophobic interactions .
  • Crystallographic SAR : Co-crystallize derivatives with TRPA1 (e.g., PDB 3J9P) to identify key hydrogen bonds (e.g., pyrimidinone C=O with Arg701) .

Advanced: How are conflicting biological activity data (e.g., PDE7 vs. TRPA1 inhibition) analyzed for this compound class?

Answer:

  • Selectivity Profiling : Use broad-panel enzyme assays (e.g., Eurofins Cerep) to quantify off-target effects. Normalize data to % inhibition at 10 µM .
  • Kinetic Studies : Determine KiK_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259351) to validate reproducibility across independent studies .

Basic: What are the recommended storage conditions for thieno[3,2-d]pyrimidin-4-one derivatives?

Answer:

  • Solid State : Store at –20°C in amber vials under argon to prevent oxidation of sulfur-containing moieties .
  • Solution Phase : Prepare stock solutions in DMSO (10 mM), aliquot, and freeze at –80°C (≤3 freeze-thaw cycles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.